molecular formula C16H18N2OS2 B5907189 N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide

Cat. No. B5907189
M. Wt: 318.5 g/mol
InChI Key: YQVOYSYOFVYQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide, also known as DHIT or DHIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHIT-1 has been shown to exhibit anti-cancer properties and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation and differentiation, and its dysregulation has been implicated in the development of cancer. Inhibition of GSK-3β by N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has also been shown to have low toxicity in animal models, indicating its potential as a therapeutic agent. However, N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1. One area of research is the development of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 analogs with improved pharmacological properties. Another area of research is the investigation of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Further studies are also needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 and its potential therapeutic applications in other diseases.

Synthesis Methods

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 can be synthesized using a multi-step process involving the reaction of 2-(ethylthio)-1,3-thiazole-4-carboxylic acid with 2,3-dihydroindene-1-carboxylic acid. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to yield N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has been studied for its potential therapeutic applications in cancer treatment. Research has shown that N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 can induce apoptosis, or programmed cell death, in cancer cells. N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide-1 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-20-16-18-14(10-21-16)9-15(19)17-13-7-11-5-3-4-6-12(11)8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVOYSYOFVYQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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